REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][C:11](=O)[CH2:10][NH:9][C:8](=O)[C:7]=2[CH:15]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[NH:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:15]=1 |f:1.2.3.4.5.6|
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Name
|
7-methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(NCC(N2)=O)=O)C1
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by dropwise addition over 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
After 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water, 15% NaOH
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ethyl acetate and sodium sulfate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
after which it was filtered through a bed of celite
|
Type
|
WASH
|
Details
|
with subsequent washing of the bed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate
|
Type
|
CUSTOM
|
Details
|
to give the crude desired product
|
Type
|
CUSTOM
|
Details
|
Further purification (1% ammonia in 2M solution of ethanol/ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC2=C(CNCCN2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |